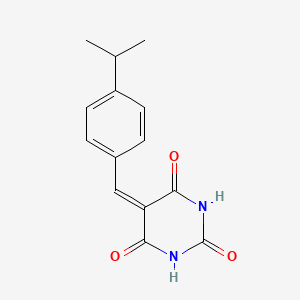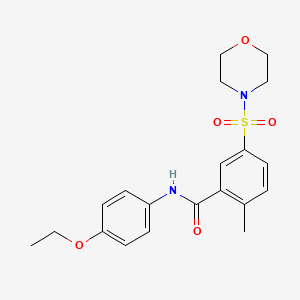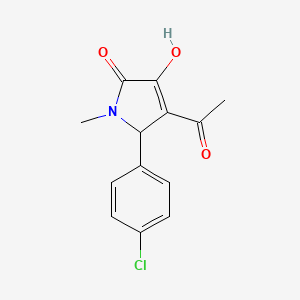![molecular formula C30H16N2O9 B5161511 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)
2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid, also known as ODIDA, is a chemical compound with potential applications in scientific research. ODIDA is a symmetrical molecule that contains two isoindoline-1,3-dione units connected by an ether bridge. The compound has attracted attention due to its unique chemical properties and potential applications in various fields.
作用机制
2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid works by binding to metal ions and forming a stable complex. The compound has a high affinity for metal ions such as copper, zinc, and iron. Once this compound binds to a metal ion, it forms a stable complex that can be easily detected and analyzed.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not have any significant physiological effects on living organisms. The compound is quickly eliminated from the body and does not accumulate in tissues. This compound has been used in various studies to investigate the role of metal ions in biological processes such as enzyme activity, protein folding, and gene regulation.
实验室实验的优点和局限性
One of the main advantages of 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid is its ability to selectively bind to metal ions, making it a useful tool for studying metal-dependent biological processes. This compound is also easy to synthesize and can be easily modified to improve its properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound may not be suitable for studying metal ions in complex biological systems such as living organisms.
未来方向
There are several potential future directions for research involving 2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid. One area of interest is the development of new this compound derivatives with improved properties such as increased solubility and selectivity for specific metal ions. Another area of interest is the use of this compound in the development of new diagnostic tools for metal ion-related diseases such as Alzheimer's and Parkinson's disease. Finally, this compound could be used in the development of new drugs that target metal-dependent enzymes and proteins.
合成方法
2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid can be synthesized by the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form this compound. The synthesis of this compound is a straightforward process that can be easily scaled up for industrial production.
科学研究应用
2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid has been used in various scientific research studies due to its ability to form a stable complex with metal ions such as copper, zinc, and iron. The compound has been used as a chelating agent to remove metal ions from biological samples, such as blood and urine, for analysis. This compound has also been used as a fluorescent probe to detect metal ions in living cells and tissues.
属性
IUPAC Name |
2-[5-[2-(2-carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N2O9/c33-25-17-11-9-15(13-21(17)27(35)31(25)23-7-3-1-5-19(23)29(37)38)41-16-10-12-18-22(14-16)28(36)32(26(18)34)24-8-4-2-6-20(24)30(39)40/h1-14H,(H,37,38)(H,39,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXDEQMTVIXEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)


![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)

![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)


![1-[(4-methoxyphenoxy)acetyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5161497.png)

![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)
